molecular formula C16H15N5O2S B6047177 2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE

2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B6047177
M. Wt: 341.4 g/mol
InChI Key: GWOHNWKQDCOVHU-UHFFFAOYSA-N
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Description

2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a thioxo group attached to a dihydropyrimidopyrimidinone core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrimidinone derivatives, which can be further functionalized to introduce the morpholine and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave irradiation and specific catalysts, such as iodine, can significantly reduce reaction times and improve efficiency . Solvents like dimethylformamide (DMF) are often employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, yielding dihydropyrimidinone derivatives.

    Substitution: The phenyl and morpholine groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE is unique due to the combination of its morpholine, phenyl, and thioxo groups, which confer specific biological activities and chemical reactivity

Properties

IUPAC Name

2-morpholin-4-yl-6-phenyl-5-sulfanylidene-3H-pyrimido[4,5-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-14-12-13(18-16(19-14)20-6-8-23-9-7-20)17-10-21(15(12)24)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOHNWKQDCOVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C(=O)N2)C(=S)N(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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